6-bromo-2,3-dihydro-1H-inden-1-ol
Overview
Description
The compound "6-bromo-2,3-dihydro-1H-inden-1-ol" is not directly mentioned in the provided papers, but related brominated indene derivatives have been synthesized and studied. These compounds are of interest due to their potential applications in photochromic and photomagnetic materials, as well as their use in organic synthesis and the formation of hydrogen-bonded structures.
Synthesis Analysis
The synthesis of brominated indene derivatives is highlighted in the papers. For instance, brominated biindenylidenediones were synthesized from their non-brominated precursors, demonstrating that the introduction of bromine atoms can significantly alter the properties of the compounds . Additionally, 1-bromo-3-buten-2-one was investigated as a building block in organic synthesis, with various reactions including reduction to alcohols and formation of heterocycles and carbocycles, although with varying yields . The synthesis of 2H-indazole-4,7-dione derivatives also involved bromination steps to yield mono- and dibromo derivatives .
Molecular Structure Analysis
The molecular structure of brominated indene derivatives has been analyzed using single-crystal X-ray diffraction. For example, the crystal structure of 6-bromo-5-methyl-2-phenyl-2H-indazole-4,7-dione was determined, revealing monoclinic space group and specific unit cell dimensions . Another study described the hydrogen-bonded dimer structure in a bromophenyl-substituted pyrazolopyridine derivative, showcasing the importance of non-covalent interactions in the solid-state arrangement of these molecules .
Chemical Reactions Analysis
The chemical reactivity of brominated indene derivatives includes photochromic and photomagnetic behavior, as well as their ability to participate in various organic reactions. The photochromic and photomagnetic properties of brominated biindenylidenediones were investigated, showing that bromine substitution affects these properties . The reactivity of 1-bromo-3-buten-2-one in forming heterocycles and carbocycles was also studied, indicating its versatility as a building block in organic synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated indene derivatives are influenced by the presence of bromine atoms. The UV-Vis absorption spectra of these compounds in solution and their solid-state properties were examined, revealing that bromination can lead to considerable changes in their behavior . The crystallographic analysis provided insights into the molecular arrangement and potential defects in the crystal lattice due to bromine substitution .
Scientific Research Applications
Application 1: Antibacterial and Antifungal Studies
- Summary of the Application: Halo-aryl and heterocyclic labelled 2,3-dihydro-1H-inden-1-one derivatives have been synthesized and studied for their antibacterial and antifungal properties .
- Methods of Application: A total of 15 derivatives from 2,3-dihydro-1H-inden-1-one were synthesized by grinding, stirring, and ultrasound irradiation methods . The synthesized compounds were characterized by FT-IR, 1H NMR, 13C NMR, and HRMS spectral techniques .
- Results or Outcomes: The synthesized compounds have been tested for their antimicrobial activities against two Gram-positive (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative bacteria (Escherichia coli and Proteus vulgaris), and also two fungal agents (Aspergillus niger and Candida albicans). Most of the compounds were found to exert potent antibacterial action with broad-spectrum antibacterial activity .
Application 2: Biological Potential of Indole Derivatives
- Summary of the Application: Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Methods of Application: Various scaffolds of indole have been synthesized for screening different pharmacological activities .
- Results or Outcomes: From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
Future Directions
properties
IUPAC Name |
6-bromo-2,3-dihydro-1H-inden-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c10-7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5,9,11H,2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXVPKKRFBPLRRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1O)C=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90373053 | |
Record name | 6-bromo-2,3-dihydro-1H-inden-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90373053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-2,3-dihydro-1H-inden-1-ol | |
CAS RN |
75476-86-7 | |
Record name | 6-bromo-2,3-dihydro-1H-inden-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90373053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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